molecular formula C7H22O2Si3 B7725032 1,1,1,3,5,5,5-Heptamethyl trisiloxane

1,1,1,3,5,5,5-Heptamethyl trisiloxane

Cat. No. B7725032
M. Wt: 222.50 g/mol
InChI Key: QNWOFLWXQGHSRH-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyl trisiloxane is a useful research compound. Its molecular formula is C7H22O2Si3 and its molecular weight is 222.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1,3,5,5,5-Heptamethyl trisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,5,5,5-Heptamethyl trisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Surfactant Synthesis and Properties :

    • Used in synthesizing trisiloxane sulfate surfactants, showing good surface activity and penetration ability but low foaming power and foam stability (Chen Hong-ling, 2011).
    • Gemini polyoxyethylene ether trisiloxane surfactants derived from it exhibit excellent surface tension reduction and improved hydrolytic stability across various pH levels (Chen Yao-bi, 2014).
  • Polymer and Thin Films :

    • A derivative used in poly(3-butylthiophene) for surface segregated monolayers in polymer films, showing unique orientation and crystallinity properties (Fanji Wang et al., 2018).
    • Liquid–crystalline perylene tetracarboxylic acid bisimide derivatives with it exhibit high electron mobility and solubility, suitable for spin-coating methods (M. Funahashi, A. Sonoda, 2012).
  • Thermodynamic Analysis in Surfactants :

    • Studies on thermodynamic parameters of adsorption and micellization reveal its surfactant molecules' tendency to adsorb at the water-air interface, influenced by temperature (J. Karasiewicz, J. Krawczyk, 2020).
  • Synthesis Optimization :

    • Optimization studies for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane, exploring reaction conditions and catalysts for improved yield (Gong Hong-shen, 2014).
  • Catalytic Hydrosilylation :

  • Amphiphilic Properties and Applications :

    • A trisiloxane surfactant with butynediol ethoxylate exhibits significant lower surface tension and potential as spreading agents in various industries (Guoyong Wang et al., 2014).
  • Use in Ionic Liquid Solvents :

    • Ionic liquids incorporating 1,1,1,3,5,5,5-heptamethyltrisiloxane in hydrosilylation reactions enable catalyst reuse and cost-effectiveness (W. Zieliński et al., 2016).

properties

IUPAC Name

trimethyl-[methyl(trimethylsilyloxy)silyl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H22O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWOFLWXQGHSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26403-67-8
Details Compound: Trimethylsilyl-terminated polymethylsiloxane
Record name Trimethylsilyl-terminated polymethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26403-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

222.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,5,5,5-Heptamethyl trisiloxane

CAS RN

1873-88-7
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
M Uyama, H Araki, T Fukuhara… - Journal of Oleo Science, 2018 - jstage.jst.go.jp
The α-form hydrated crystalline phase (often called as an α-gel) is one of the hydrated crystalline phases which can be exhibited by surfactants and lipids. In this study, a novel system of …
Number of citations: 7 www.jstage.jst.go.jp
D Chung - Applied Chemistry for Engineering, 2008 - koreascience.kr
Hydrosilylation reaction of 1, 1, 1, 3, 5, 5, 5-heptamethyl trisiloxane (HMTS) and unsaturated poly (oxyethylene)(UPOE) was carried out in the presence of Speier's catalyst. The effect of …
Number of citations: 8 koreascience.kr
Y Chen, W Tan, L Li, H Ji - Applied Sciences, 2023 - mdpi.com
It is a challenge to research and develop silicon surfactants with good acid and alkali stability. In the present paper, methylpropenyl polyether modified nonionic silicone surfactant (…
Number of citations: 3 www.mdpi.com
M Uyama, Y Ando, Y Hatakeyama - Journal of Society of Cosmetic …, 2020 - jstage.jst.go.jp
In the past, skincare products have only focused on the function of caring for the skin. In practical use, however, base makeup products such as foundations are applied on dried …
Number of citations: 3 www.jstage.jst.go.jp
DFC Páez, XG Villalba, NA Zabalo… - … Science and Pollution …, 2023 - Springer
The reduction of nitric oxide (NO) emissions to atmosphere has been recently addressed using biological technologies. However, NO removal through bioprocesses is quite challenging …
Number of citations: 6 link.springer.com
Z Peng, H Zeng - Tenside Surfactants Detergents, 2016 - degruyter.com
A novel ethoxylated gemini trisiloxane surfactant B whose general formula is of RO(CH 2 CH 2 O) 8.7 R [R = Me 3 SiOSiMe(CH 2 ) 3 · OSiMe 3 ] has been synthesized using …
Number of citations: 5 www.degruyter.com
T Sakurai, Y Matsuoka, T Hanataka, N Fukuyama… - Chemistry …, 2012 - journal.csj.jp
The intermolecular dehydrogenative coupling of 1,1,1,3,5,5,5-heptamethyltrisiloxane with aromatic compounds such as aryloxazolines and arylimines in the presence of a catalytic …
Number of citations: 46 www.journal.csj.jp
Y Zhang, Z Zhu, J Tang - New Journal of Chemistry, 2021 - pubs.rsc.org
The development of a new generation of carbon dioxide (CO2) thickeners is significant for improving carbon dioxide flooding technology. Here, co-polymers based on epoxide …
Number of citations: 11 pubs.rsc.org
S Komati, KM Lewis, D Dasgupta, K Kothapalli… - Green …, 2021 - pubs.rsc.org
Pt nanoparticles of sub-3 nm diameter immobilized within a crosslinked polysiloxane network covalently attached to a silica support have been shown to be highly efficient recyclable …
Number of citations: 2 pubs.rsc.org
PM Chevalier, IA MacKinnon - Journal of Inorganic and Organometallic …, 1999 - Springer
Reported here are some results of rapid Ring Opening Metathesis Polymerization (ROMP) of norbornene-functional oligomeric siloxanes using a Ru-based catalytic system. The in situ …
Number of citations: 4 link.springer.com

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